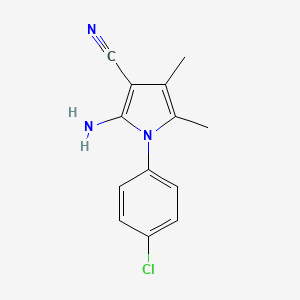

2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Descripción

2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a pyrrole-based carbonitrile derivative characterized by a 4-chlorophenyl group at the N1 position, methyl substituents at the 4- and 5-positions, and a nitrile moiety at the 3-position. The structural features of this compound—particularly the electron-withdrawing chlorine atom on the aryl group and the methyl substituents—may influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like behavior.

Propiedades

IUPAC Name |

2-amino-1-(4-chlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c1-8-9(2)17(13(16)12(8)7-15)11-5-3-10(14)4-6-11/h3-6H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJNPSXFIDQMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chlorobenzaldehyde, the synthesis may proceed through the formation of an intermediate Schiff base, followed by cyclization with a suitable nitrile source under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The synthesis of derivatives from 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been extensively studied. For instance, researchers have reported the cyclo-condensation reaction of this compound with active methylene compounds to produce various substituted pyrrolo derivatives. These derivatives exhibit enhanced biological activity due to the introduction of different functional groups .

Table 1: Synthetic Pathways and Yield of Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Cyclo-condensation | This compound | 1H-Pyrrolo[2,3-b]pyridine derivatives | 75 |

| Cross-coupling with urea | This compound | Pyrrolo[2,3-d]pyrimidine derivatives | 80 |

Biological Activities

The biological activities of this compound and its derivatives have been a focal point in medicinal chemistry. Studies indicate that these compounds possess a range of pharmacological properties:

- Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, pyrrolo[2,3-b]pyridine derivatives synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : The synthesized compounds have also been evaluated for their antimicrobial activity. Some derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .

| Biological Activity | Compound Type | Test Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Anticancer | Pyrrolo[2,3-b]pyridine derivatives | MCF-7 (breast cancer) | 10 |

| Antimicrobial | Various pyrrole derivatives | E. coli | 15 |

| Anti-inflammatory | Pyrrolo[2,3-d]pyrimidine derivatives | RAW 264.7 macrophages | 20 |

Therapeutic Potential

The therapeutic potential of these compounds extends beyond their biological activities. Their structural similarity to known bioactive molecules allows them to serve as lead compounds in drug discovery. Ongoing research is focused on optimizing these compounds to enhance their efficacy and reduce toxicity.

Case Study: Anticancer Activity

A recent study explored the anticancer properties of a series of pyrrolo[2,3-b]pyridine derivatives synthesized from this compound. The study found that certain modifications led to increased potency against MCF-7 breast cancer cells compared to the parent compound. The mechanism of action was attributed to the induction of apoptosis pathways and inhibition of cell cycle progression .

Mecanismo De Acción

The mechanism of action of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile include:

- Electron-Withdrawing vs.

- Ring Saturation : The tetrahydroindole derivatives (e.g., compounds in ) exhibit reduced aromaticity, which may decrease metabolic stability but improve solubility .

Physicochemical Properties

Actividad Biológica

Overview

2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 72578-34-8) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure with a chlorophenyl group, two methyl groups, and a nitrile group, which contribute to its diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the chlorophenyl and nitrile groups may facilitate interactions with hydrophobic pockets in target proteins. Such interactions can lead to modulation of signaling pathways involved in cell growth and proliferation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines by targeting tyrosine kinases associated with tumor progression. A study highlighted that specific pyrrole derivatives demonstrated inhibition of growth factor receptors like EGFR and VEGFR2, which are critical in cancer biology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that pyrrole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring has been correlated with enhanced bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrrole derivatives:

- Antitumor Activity : A derivative structurally similar to this compound was found to inhibit colon cancer cell lines effectively, demonstrating a GI50 value in the nanomolar range .

- Antibacterial Assays : In a comparative study, pyrrole derivatives were tested against various bacterial strains. The results indicated that certain modifications on the pyrrole scaffold significantly enhanced their antibacterial potency, achieving MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .

Data Table: Biological Activities of Pyrrole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/GI50 Value |

|---|---|---|---|

| This compound | Anticancer | HCT-116 (Colon Cancer) | GI50 ~ 1.0–1.6 × 10^{-8} M |

| Similar Pyrrole Derivative | Antibacterial | Staphylococcus aureus | MIC ~ 0.0039 mg/mL |

| Similar Pyrrole Derivative | Antibacterial | Escherichia coli | MIC ~ 0.025 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.